Budesonide-d8

Vue d'ensemble

Description

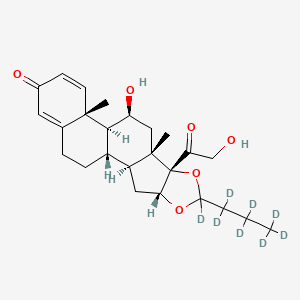

La Budésonide-d8 est un analogue marqué au deutérium de la budésonide, un corticostéroïde largement utilisé. La budésonide est connue pour ses propriétés anti-inflammatoires et est couramment utilisée dans le traitement de l’asthme, de la bronchopneumopathie chronique obstructive (BPCO) et de diverses maladies inflammatoires de l’intestin. Le marquage au deutérium dans la Budésonide-d8 la rend particulièrement utile dans la recherche scientifique, en particulier dans les études pharmacocinétiques, car il permet un suivi et une quantification précis dans les systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la Budésonide-d8 implique l’incorporation d’atomes de deutérium dans la molécule de budésonide. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d’hydrogène par du deutérium. Le processus implique souvent l’utilisation de réactifs et de solvants deutérés pour garantir l’incorporation du deutérium à des positions spécifiques dans la molécule .

Méthodes de production industrielle

La production industrielle de la Budésonide-d8 suit des principes similaires mais à plus grande échelle. Le processus implique l’utilisation d’équipements et de conditions spécialisés pour garantir un rendement et une pureté élevés. Les techniques d’extraction en phase solide (SPE) sont couramment utilisées pour isoler et purifier le composé des mélanges réactionnels .

Analyse Des Réactions Chimiques

Types de réactions

La Budésonide-d8, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Oxydation : La budésonide peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Les atomes de deutérium peuvent être substitués à des positions spécifiques pour créer la Budésonide-d8.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les solvants deutérés, les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les conditions réactionnelles impliquent généralement des températures et un pH contrôlés pour garantir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites deutérés de la budésonide, qui sont utiles dans les études pharmacocinétiques et métaboliques .

Applications de recherche scientifique

La Budésonide-d8 a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme traceur dans les réactions chimiques pour étudier les mécanismes et les voies réactionnelles.

Biologie : Utilisé dans les études métaboliques pour suivre la distribution et la dégradation de la budésonide dans les systèmes biologiques.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l’absorption, la distribution, le métabolisme et l’excrétion de la budésonide.

Industrie : Appliqué dans le développement de nouvelles formulations et de nouvelles méthodes d’administration pour les corticostéroïdes

Applications De Recherche Scientifique

Pharmacokinetic Studies

Budesonide-d8 serves as an internal standard in pharmacokinetic studies, allowing for accurate quantification of budesonide levels in biological samples. A notable study developed an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for measuring budesonide concentrations in dried blood spots (DBS), which is particularly useful in populations with limited blood volume, such as premature neonates. The method demonstrated high sensitivity and accuracy within a dynamic range of 1 to 50 ng/mL, making it a reliable tool for assessing systemic exposure after intra-tracheal administration of budesonide in clinical settings .

Table 1: Method Validation Parameters for this compound Assay

| Parameter | Value |

|---|---|

| Dynamic Range | 1 to 50 ng/mL |

| Sample Volume | <200 μL |

| Recovery Rate | High |

| Precision | Accurate and consistent |

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications in various conditions:

- Bronchopulmonary Dysplasia : Budesonide has shown promise in preventing bronchopulmonary dysplasia (BPD) in mechanically ventilated premature neonates. The use of intra-tracheal administration minimizes systemic exposure while maximizing local anti-inflammatory effects .

- Chronic Respiratory Diseases : Research indicates that budesonide can effectively reduce inflammation in chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its application in inhalation therapy allows for targeted delivery to the lungs, enhancing therapeutic outcomes while reducing systemic side effects .

Analytical Chemistry Applications

This compound is utilized as an internal standard in various analytical methodologies. For example, a sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed to quantify budesonide in human plasma using this compound as the standard. This approach enhances the reliability of pharmacokinetic assessments and therapeutic monitoring .

Table 2: Comparison of Analytical Techniques Using this compound

| Technique | Advantages | Limitations |

|---|---|---|

| UHPLC-MS/MS | High sensitivity and specificity | Requires sophisticated equipment |

| LC-ESI-MS/MS | Suitable for complex biological matrices | Potential matrix effects on quantification |

| Dried Blood Spot Analysis | Minimal sample volume required | Limited to specific populations |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical research:

- Study on Premature Neonates : A multi-center study assessed the pharmacokinetics of budesonide administered via surfactant to premature neonates between 23 and 28 weeks gestational age. The use of this compound allowed researchers to accurately measure systemic exposure and correlate it with clinical outcomes related to BPD prevention .

- Chronic Obstructive Pulmonary Disease : In a clinical trial evaluating the efficacy of inhaled budesonide for COPD patients, this compound was employed to establish pharmacokinetic profiles that informed dosage adjustments based on individual patient responses .

Mécanisme D'action

La Budésonide-d8 exerce ses effets par le même mécanisme que la budésonide. Elle se lie aux récepteurs des glucocorticoïdes, ce qui entraîne des modifications de l’expression génique qui réduisent l’inflammation. La liaison de la budésonide à ces récepteurs diminue la vasodilatation et la perméabilité capillaire, ainsi que la migration des leucocytes vers les sites d’inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

Fluticasone : Un autre corticostéroïde utilisé dans le traitement de l’asthme et de la BPCO.

Beclométasone : Un corticostéroïde aux propriétés anti-inflammatoires similaires.

Mométasone : Utilisé pour des indications similaires mais avec des propriétés pharmacocinétiques différentes

Unicité de la Budésonide-d8

La Budésonide-d8 est unique en raison de son marquage au deutérium, qui permet un suivi précis dans les études pharmacocinétiques. Ceci la rend particulièrement précieuse dans les milieux de recherche où une quantification précise du composé est essentielle .

Activité Biologique

Budesonide-d8, also known as 6beta-Hydroxy this compound, is a deuterated derivative of Budesonide, a potent glucocorticoid primarily utilized for its anti-inflammatory properties in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium atoms enhances the stability and tracking capabilities of the compound in biological studies. This article explores the biological activity of this compound, its pharmacokinetics, and its applications in clinical research.

- Molecular Formula : C25H26D8O7

- Molecular Weight : 454.58 g/mol

- Structure : Contains multiple hydroxyl groups that contribute to its solubility and biological activity.

This compound functions primarily as an anti-inflammatory agent. It exerts its effects by binding to glucocorticoid receptors, which leads to modulation of gene expression involved in inflammatory responses. This mechanism is crucial for reducing inflammation in respiratory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| AUC (0-∞) | 7.7 ± 5.1 h·ng/mL |

| C_max | 1.8 ± 1.2 ng/mL |

| Half-life | Similar to adults |

These parameters indicate that this compound maintains effective systemic exposure while minimizing side effects typically associated with corticosteroids, such as adrenal suppression, particularly in pediatric populations .

Clinical Application in Asthma and COPD

This compound has been studied for its efficacy in managing asthma and COPD. A clinical trial demonstrated significant improvement in lung function and reduction in exacerbations among patients treated with this compound compared to placebo .

Pediatric Use in Eosinophilic Esophagitis

In a phase 2 clinical trial involving pediatric patients with eosinophilic esophagitis, this compound was administered at a dose of 0.8 mg twice daily. The results indicated a favorable safety profile and effective symptom control among participants .

Research Findings

Recent studies have focused on the metabolic pathways and pharmacodynamics of this compound:

- Metabolic Pathways : The deuterated form allows researchers to trace metabolic pathways more accurately using stable isotope techniques, providing insights into drug metabolism without altering the biological activity significantly .

- Binding Affinity Studies : Interaction studies reveal that this compound has a high binding affinity for glucocorticoid receptors, confirming its potential therapeutic efficacy .

Comparative Analysis

A comparison of this compound with other corticosteroids highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Budesonide | C25H34O7 | Non-deuterated form; widely used |

| 6β-Hydroxy Budesonide | C25H34O7 | Hydroxyl group at position 6 |

| Dexamethasone | C22H29FO5 | Fluorinated derivative; higher potency |

This table illustrates the structural variations that influence the biological activity and therapeutic applications of these compounds.

Propriétés

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-SMANYZGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114046 | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105542-94-6 | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of budesonide-d8 in pharmaceutical research, specifically regarding the analysis of budesonide?

A1: this compound serves as an internal standard in analytical techniques like LC-ESI-MS/MS. Its structure closely resembles budesonide, but the presence of deuterium atoms (D) instead of hydrogen (H) at specific positions results in a slightly different mass. This difference allows for the differentiation of this compound from budesonide during mass spectrometry analysis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.